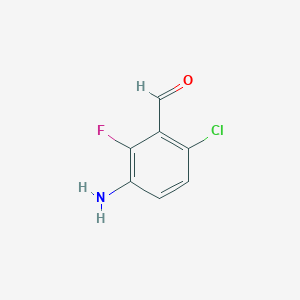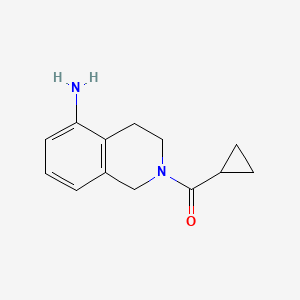
2-Methyl-3-((1,1,1-trifluoropropan-2-yl)oxy)propane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-((1,1,1-trifluoropropan-2-yl)oxy)propane-1-sulfonyl chloride is an organic compound with the molecular formula C7H12ClF3O3S. This compound is characterized by the presence of a sulfonyl chloride group, which is a functional group known for its reactivity in various chemical reactions. The trifluoropropan-2-yl group imparts unique properties to the compound, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-((1,1,1-trifluoropropan-2-yl)oxy)propane-1-sulfonyl chloride typically involves the reaction of 2-methyl-3-hydroxypropane-1-sulfonyl chloride with 1,1,1-trifluoropropan-2-ol. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the formation of the desired product. The reaction conditions generally include:
- Temperature: 0-25°C
- Solvent: Dichloromethane or tetrahydrofuran
- Reaction time: 2-4 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. The purification of the product is typically achieved through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-3-((1,1,1-trifluoropropan-2-yl)oxy)propane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.
Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding sulfonic acid and hydrochloric acid.
Oxidation: The compound can be oxidized to form sulfone derivatives under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, alcohols, or thiols are commonly used. The reaction is typically carried out in an aprotic solvent like dichloromethane or acetonitrile.
Hydrolysis: Water or aqueous bases like sodium hydroxide are used. The reaction is usually performed at room temperature.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed. The reaction conditions may vary depending on the desired product.
Major Products Formed
Sulfonamide derivatives: Formed from the reaction with amines.
Sulfonate esters: Formed from the reaction with alcohols.
Sulfonic acids: Formed from hydrolysis.
Sulfone derivatives: Formed from oxidation.
Applications De Recherche Scientifique
2-Methyl-3-((1,1,1-trifluoropropan-2-yl)oxy)propane-1-sulfonyl chloride has several applications in scientific research, including:
Chemistry: Used as a reagent for the synthesis of sulfonamide and sulfonate ester derivatives, which are valuable intermediates in organic synthesis.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of sulfonamide-based drugs.
Industry: Applied in the production of specialty chemicals and materials, including surfactants and polymers.
Mécanisme D'action
The mechanism of action of 2-Methyl-3-((1,1,1-trifluoropropan-2-yl)oxy)propane-1-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The trifluoropropan-2-yl group enhances the compound’s stability and reactivity by providing electron-withdrawing effects. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonyl chloride: A simpler sulfonyl chloride compound with similar reactivity but lacking the trifluoropropan-2-yl group.
Trifluoromethanesulfonyl chloride: Contains a trifluoromethyl group instead of the trifluoropropan-2-yl group, offering different reactivity and properties.
2-Methyl-3-hydroxypropane-1-sulfonyl chloride: The precursor to the target compound, lacking the trifluoropropan-2-yl group.
Uniqueness
2-Methyl-3-((1,1,1-trifluoropropan-2-yl)oxy)propane-1-sulfonyl chloride is unique due to the presence of the trifluoropropan-2-yl group, which imparts distinct electronic and steric properties. This makes the compound more reactive and versatile in various chemical reactions compared to its simpler counterparts.
Propriétés
Formule moléculaire |
C7H12ClF3O3S |
|---|---|
Poids moléculaire |
268.68 g/mol |
Nom IUPAC |
2-methyl-3-(1,1,1-trifluoropropan-2-yloxy)propane-1-sulfonyl chloride |
InChI |
InChI=1S/C7H12ClF3O3S/c1-5(4-15(8,12)13)3-14-6(2)7(9,10)11/h5-6H,3-4H2,1-2H3 |
Clé InChI |
XLAQEFCCSJXOLV-UHFFFAOYSA-N |
SMILES canonique |
CC(COC(C)C(F)(F)F)CS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


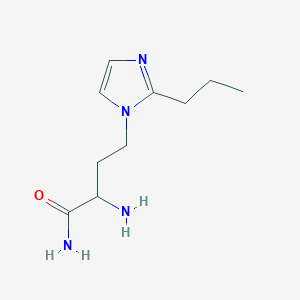
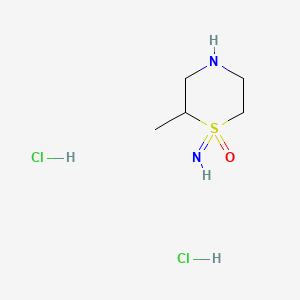
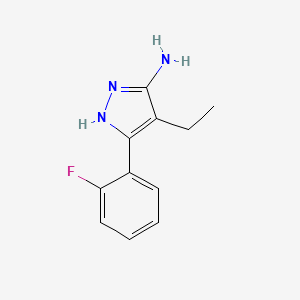
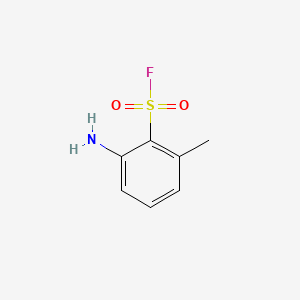
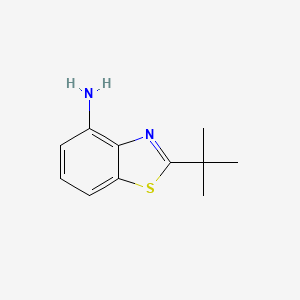

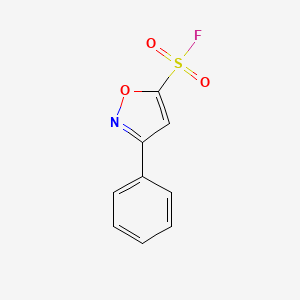

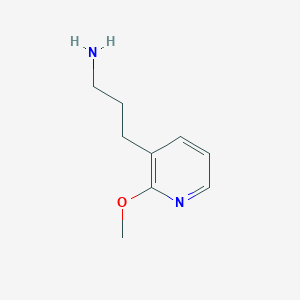
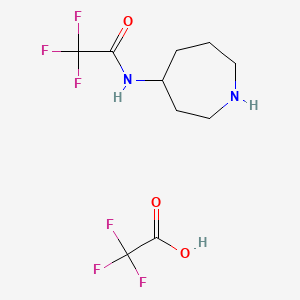
![1,2,5-Triazaspiro[2.5]oct-1-ene](/img/structure/B13528692.png)
